molecular formula C23H24N4O3 B2941324 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097888-03-2

2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline

Katalognummer: B2941324
CAS-Nummer: 2097888-03-2
Molekulargewicht: 404.47
InChI-Schlüssel: MATNOOUXFCYLND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a heterocyclic compound featuring a quinoxaline core linked via an ether oxygen to a pyrrolidin-3-yl moiety. The pyrrolidine ring is further substituted with a 4-(morpholin-4-yl)benzoyl group. This structure combines a quinoxaline scaffold—known for its diverse biological activities—with a morpholine-containing benzoyl group, which may enhance solubility and target-binding affinity due to morpholine’s polar nature.

Eigenschaften

IUPAC Name

(4-morpholin-4-ylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-23(17-5-7-18(8-6-17)26-11-13-29-14-12-26)27-10-9-19(16-27)30-22-15-24-20-3-1-2-4-21(20)25-22/h1-8,15,19H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATNOOUXFCYLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a quinoxaline core linked to a morpholine and pyrrolidine moiety, which are known to influence biological activity. The structural formula is represented as follows:

C16H25Cl2N3O2\text{C}_{16}\text{H}_{25}\text{Cl}_2\text{N}_3\text{O}_2

Research indicates that compounds with quinoxaline structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Quinoxaline derivatives have been shown to inhibit various cancer cell lines. For instance, studies revealed that certain quinoxaline-based compounds effectively inhibit the growth of prostate cancer cells (PC3), demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The incorporation of morpholine and pyrrolidine groups enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the quinoxaline ringAlters binding affinity to target enzymes
Morpholine group presenceEnhances solubility and bioavailability
Pyrrolidine moietyModulates receptor interactions

Research has indicated that specific substitutions can either enhance or diminish the biological activity, emphasizing the importance of careful design in drug development .

Case Studies

Several studies have investigated the biological effects of similar quinoxaline derivatives:

  • Anticancer Activity : A study demonstrated that a related compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values were found to be in the low micromolar range, indicating potent activity .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of quinoxaline derivatives against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity, with selectivity indices suggesting low toxicity to human cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline and analogous compounds.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
This compound C₂₄H₂₅N₅O₃ 443.5 (calculated) 4-(Morpholin-4-yl)benzoyl, quinoxaline Enhanced solubility and electron modulation due to morpholine
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline C₂₁H₂₁N₃O₄ 379.4 2,3-Dimethoxybenzoyl, quinoxaline Lower polarity; methoxy groups may reduce solubility
1-[(4-Dimethylaminomethyl)benzenesulfonyl]-benzimidazole derivatives Varies (e.g., C₂₃H₂₉N₅O₅S) ~500 (estimated) Benzenesulfonyl, benzimidazole, pyridyl Different core (benzimidazole vs. quinoxaline) alters target specificity
5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles C₁₉H₁₈N₄O₂ ~334 (estimated) Oxadiazole core, pyrrolidinyloxy Oxadiazole’s electron-deficient nature affects binding modes

Key Observations:

Core Structure Differences: The quinoxaline core in the target compound distinguishes it from benzimidazole (e.g., ) or oxadiazole (e.g., ) derivatives. Quinoxalines are planar, aromatic systems capable of π-π stacking interactions, whereas benzimidazoles and oxadiazoles exhibit distinct electronic and steric profiles .

Substituent Effects :

  • The 4-(morpholin-4-yl)benzoyl group in the target compound introduces a polar, six-membered ring with a tertiary amine and ether oxygen. This contrasts with the 2,3-dimethoxybenzoyl group in the analog from , where methoxy substituents provide electron-donating effects but lower polarity. Morpholine’s solubility-enhancing properties could improve bioavailability compared to dimethoxy analogs .
  • Compounds with benzenesulfonyl groups (e.g., ) prioritize sulfonamide-mediated hydrogen bonding, whereas the target compound’s benzoyl group may engage in dipole interactions or hydrophobic binding.

However, the morpholine group’s polarity might counterbalance this by improving aqueous solubility . Oxadiazole derivatives (e.g., ) have lower molecular weights (~334), favoring passive diffusion but lacking the quinoxaline scaffold’s versatility in interacting with biological targets.

Synthetic Accessibility: The synthesis of the target compound likely involves coupling a morpholine-substituted benzoyl chloride with a pyrrolidin-3-ol intermediate, followed by etherification with quinoxaline. This contrasts with the sulfonylation steps required for benzenesulfonyl derivatives or the oxadiazole ring formation in .

Research Findings and Limitations:

  • No direct biological data for the target compound are available in the provided evidence. Structural comparisons are based on analogs and general heterocyclic chemistry principles.
  • The dimethoxybenzoyl analog () lacks reported solubility or activity data, limiting direct comparisons.

Q & A

Q. What are the optimal synthetic routes for 2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline and its analogs?

The synthesis typically involves condensation of o-phenylenediamine with substituted benzils or brominated intermediates. For example:

  • Step 1 : Bromination of precursors (e.g., 5-bromo-2-hydroxyacetophenone) in glacial acetic acid at 60°C yields aryl bromomethyl ketones (56–61% yield) .
  • Step 2 : Condensation with o-phenylenediamine in ethanol under reflux produces the quinoxaline core. Acetic anhydride treatment improves yield (69–73%) via acetylation .
  • Purification : HPLC and NMR confirm purity (>95%) .

Q. How can structural confirmation and purity be ensured for this compound?

  • 1H/13C NMR : Identifies functional groups (e.g., morpholine protons at δ 3.5–3.7 ppm, quinoxaline aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+: 450.21; observed: 450.19) .
  • HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for initial biological screening?

  • Antiproliferative activity : MTT assay against TNBC (triple-negative breast cancer) or MCF-7 cells, with IC50 values calculated via nonlinear regression .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to identify G1/S arrest (e.g., 2-substituted quinoxalines induce >40% arrest in MCF-7) .

Advanced Research Questions

Q. How can computational methods guide the design of quinoxaline-based inhibitors?

  • Virtual screening : A target-specific library of quinoxaline derivatives is constructed using pharmacophore modeling. Molecular docking (e.g., AutoDock Vina) predicts binding to HIV reverse transcriptase (RT) or EGFR .
  • 3D-QSAR : Correlates steric/electronic features with RT inhibitory activity (e.g., compounds 12 and 3 in show IC50 < 1 µM) .
  • Molecular dynamics : Simulate binding stability (RMSD < 2 Å over 100 ns) to prioritize synthesis .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Case study : Variability in antiproliferative activity (e.g., coumarin vs. phenyl substituents) may arise from differential topoisomerase II inhibition. Validate via:
    • Enzyme assays : Direct measurement of topoisomerase II inhibition (IC50) .
    • Comparative SAR tables :
SubstituentIC50 (MCF-7)Topo II Inhibition (%)Source
Phenyl12 µM35%
Coumarin8 µM58%

Q. What advanced synthetic strategies improve yield or regioselectivity?

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield (85% for spiroquinoxaline-oxadiazoles) .
  • Catalytic systems : Amberlyst-15 in sonochemical reactions achieves 90% yield for indoloquinoxalines .

Q. How to evaluate multitarget potential (e.g., dual EGFR/COX-2 inhibition)?

  • In silico profiling : Use SwissTargetPrediction to identify off-target interactions.
  • Enzyme assays :
    • EGFR inhibition : ADP-Glo™ kinase assay (IC50 < 100 nM for potent derivatives) .
    • COX-2 ELISA : Measure prostaglandin E2 suppression (e.g., 70% at 10 µM) .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Formulation : Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce phosphate esters or morpholine-based solubilizing groups .

Q. Validating antiviral mechanisms beyond RT inhibition?

  • HIV replication assays : Quantify p24 antigen levels in MT-2 cells (e.g., 90% reduction at 5 µM) .
  • Resistance profiling : Test against mutant strains (e.g., K103N, Y181C) to assess mutation tolerance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.